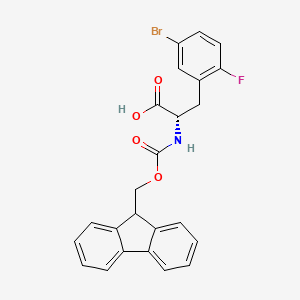

N-Fmoc-5-bromo-2-fluoro-L-phenylalanine

Description

Significance of Non-Canonical Amino Acids in Synthetic Organic Chemistry and Chemical Biology

Non-canonical amino acids (ncAAs), which are not among the 20 common proteinogenic amino acids, have garnered significant interest for their ability to introduce novel chemical functionalities into peptides and proteins. rsc.orgnih.gov This expansion of the genetic alphabet allows for the creation of proteins with enhanced or entirely new properties. acs.orgresearchgate.net The incorporation of ncAAs can improve the stability, activity, and binding affinity of peptides and proteins, making them valuable tools in drug discovery and materials science. rsc.orgacs.org Furthermore, ncAAs serve as versatile building blocks in synthetic organic chemistry, enabling the construction of complex molecules with unique structural features. researchgate.net The ability to site-specifically incorporate ncAAs into proteins provides a powerful platform for investigating protein structure and function. rsc.org

Overview of Halogenation Strategies for Phenylalanine Scaffolds in Research

The introduction of fluorine, in particular, can have profound effects on the biological activity of peptides due to its high electronegativity and small size. nih.gov Bromine, on the other hand, can serve as a handle for further chemical modifications through cross-coupling reactions. beilstein-journals.org

Rationale for Investigating N-Fmoc-5-bromo-2-fluoro-L-phenylalanine as a Research Building Block

The compound this compound incorporates several key features that make it a valuable research tool. The presence of both bromine and fluorine atoms on the phenyl ring offers a unique combination of properties. The fluorine atom can modulate the electronic properties and conformation of the amino acid, while the bromine atom can be used for further derivatization. nih.govbeilstein-journals.org This dual functionality allows for the creation of diverse molecular architectures.

The "L" configuration of the amino acid is the naturally occurring stereoisomer, making it suitable for incorporation into peptides and proteins using standard solid-phase peptide synthesis (SPPS) techniques. lgcstandards.comresearchgate.net The Fmoc protecting group is widely used in SPPS due to its base-lability, which allows for mild deprotection conditions that are compatible with a wide range of other protecting groups. wikipedia.orgnumberanalytics.com

The specific substitution pattern of a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring provides a unique scaffold for exploring structure-activity relationships in various biological systems.

Contextualizing Fmoc Protecting Group Chemistry in Advanced Amino Acid Synthesis

The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis. lgcstandards.comnumberanalytics.com It is an amine protecting group that is stable to acidic conditions but readily cleaved by a weak base, typically piperidine (B6355638). wikipedia.org This orthogonality to acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, allows for the selective deprotection of different functional groups within a molecule. numberanalytics.comacs.org

Fmoc chemistry is particularly well-suited for solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of peptides on a solid support. lgcstandards.com The mild cleavage conditions of the Fmoc group preserve the integrity of the growing peptide chain and the acid-labile linkers often used to attach the peptide to the resin. acs.orgnih.gov The Fmoc group can be introduced onto an amino acid by reacting it with Fmoc-chloride or Fmoc-O-succinimide. wikipedia.org The use of Fmoc-protected amino acids has enabled the synthesis of complex peptides and proteins with high purity and yield. lgcstandards.com

Chemical and Physical Properties

The specific properties of this compound are detailed below.

| Property | Value |

| Molecular Formula | C24H19BrFNO4 |

| Molecular Weight | 484.32 g/mol |

| Appearance | White solid |

| Purity | >95% |

| Storage Temperature | Room Temperature |

| CAS Number | 1998646-62-0 |

Table 1: Physicochemical properties of this compound. sigmaaldrich.com

Synthesis and Manufacturing

The synthesis of halogenated phenylalanine derivatives like this compound typically involves multi-step procedures. While the exact, proprietary industrial synthesis is not publicly detailed, general synthetic strategies for similar compounds provide insight.

A common approach starts with a commercially available, appropriately substituted aniline (B41778), such as 5-bromo-2-fluoroaniline. nih.gov This starting material would undergo a series of reactions to introduce the amino and carboxylic acid functionalities, ultimately forming the phenylalanine core. The stereochemistry is often controlled through the use of chiral auxiliaries or enzymatic resolutions.

One possible synthetic route could involve the following key transformations:

Diazotization and Sandmeyer-type reaction: The aniline could be converted to a diazonium salt, followed by reaction with a suitable reagent to install a precursor to the alanine (B10760859) side chain.

Asymmetric synthesis: To obtain the desired L-enantiomer, an asymmetric synthesis strategy would be employed. This could involve the use of a chiral catalyst or a chiral auxiliary.

Fmoc protection: Finally, the amino group of the synthesized 5-bromo-2-fluoro-L-phenylalanine would be protected with the Fmoc group using standard procedures, such as reaction with Fmoc-Cl or Fmoc-OSu. wikipedia.org

Alternative strategies might involve the direct halogenation of a pre-formed phenylalanine derivative, although controlling the regioselectivity of this reaction can be challenging. beilstein-journals.org

Applications in Research

The unique structural features of this compound make it a valuable tool in several areas of chemical research.

Peptide Synthesis and Chemical Biology

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). researchgate.net Its Fmoc-protected amino group allows for its straightforward incorporation into peptide chains using standard automated synthesizers. nih.gov

The presence of the bromo and fluoro substituents on the phenyl ring can be used to:

Probe protein-protein interactions: The altered electronic and steric properties of the modified phenylalanine can be used to study the importance of aromatic interactions in protein binding and recognition. nih.gov

Develop novel peptide-based therapeutics: The introduction of halogen atoms can enhance the metabolic stability and bioavailability of peptides. nih.govresearchgate.net

Create fluorescently labeled peptides: The bromine atom can serve as a handle for the attachment of fluorescent probes via cross-coupling reactions, enabling the study of peptide localization and dynamics in biological systems. nih.gov

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the incorporation of halogenated amino acids is a common strategy for optimizing the properties of drug candidates. researchgate.netresearchgate.net this compound can be used to synthesize peptidomimetics and other small molecules with potential therapeutic applications.

The bromo and fluoro substituents can influence a molecule's:

Binding affinity: The halogens can participate in halogen bonding and other non-covalent interactions, potentially increasing the binding affinity of a molecule for its target.

Metabolic stability: The carbon-halogen bond is generally more stable to metabolic degradation than a carbon-hydrogen bond, which can lead to an increased half-life of a drug. researchgate.net

Pharmacokinetic properties: The lipophilicity of a molecule can be fine-tuned by the introduction of halogens, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, related bromo- and fluoro-substituted compounds have been investigated as potential inhibitors of enzymes like ULK1, which is involved in autophagy and is a target in cancer therapy. nih.gov

Materials Science and Nanotechnology

The self-assembly of peptides and peptide-based materials is an active area of research in materials science and nanotechnology. nih.govacs.org The introduction of halogenated amino acids can influence the self-assembly process, leading to the formation of novel nanostructures with unique properties.

The bromo and fluoro substituents in this compound can affect:

Hydrophobicity and self-assembly: The halogen atoms can alter the hydrophobic-hydrophilic balance of a peptide, influencing its ability to self-assemble into structures like nanotubes, nanofibers, and hydrogels. nih.govacs.org

Electronic properties: The electron-withdrawing nature of the halogens can modify the electronic properties of the resulting materials, making them potentially useful in applications such as organic electronics.

Chemical Reactivity and Handling

The reactivity of this compound is largely dictated by the functional groups present in the molecule.

Fmoc group: The Fmoc group is labile to basic conditions and will be cleaved by secondary amines like piperidine. wikipedia.org

Carboxylic acid: The carboxylic acid can undergo standard esterification and amidation reactions.

Aromatic ring: The bromine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. beilstein-journals.org This allows for the introduction of a wide range of substituents at this position. The fluorine atom is generally less reactive in these types of reactions.

The compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(5-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrFNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCGOPPJEFZTNP-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Fmoc 5 Bromo 2 Fluoro L Phenylalanine and Its Precursors

Enantioselective Synthesis Approaches for L-Phenylalanine Derivatives

The establishment of the L-configuration at the α-carbon is a critical step in the synthesis of the target molecule. This is achieved through asymmetric synthesis, where a chiral influence guides the reaction to preferentially form one enantiomer. Key strategies include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of L-phenylalanine derivatives, auxiliaries derived from chiral amines, such as (R)- or (S)-1-phenylethylamine (α-PEA), are commonly employed. google.commdpi.com

One established method is the Schöllkopf bis-lactim ether approach. In this strategy, a chiral auxiliary, such as L-valine, is used to form a bislactim ether. This chiral template is then deprotonated to form a nucleophilic enolate, which can be alkylated with a suitable electrophile, for instance, a 5-bromo-2-fluorobenzyl bromide. The steric hindrance provided by the auxiliary directs the incoming electrophile to the face opposite the bulky group (e.g., isopropyl group of valine), thereby controlling the stereochemistry. Subsequent acidic hydrolysis cleaves the auxiliary and liberates the desired L-amino acid ester with high enantiomeric purity. A similar strategy has been successfully applied to the asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine. nih.gov

Another powerful method involves the use of chiral N-acyl-oxazolidinones (Evans auxiliaries). The oxazolidinone is acylated with an appropriate acyl chloride, and the resulting imide is enolized. The chiral environment of the auxiliary directs subsequent alkylation reactions with high diastereoselectivity. The auxiliary can then be cleaved to yield the chiral carboxylic acid, which can be further converted to the amino acid.

Asymmetric Catalysis in Phenylalanine Scaffold Construction

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. umontreal.ca

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis is a powerful technique for the α-alkylation of glycine (B1666218) derivatives. nih.gov Typically, a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, is alkylated with a benzyl (B1604629) halide (e.g., 5-bromo-2-fluorobenzyl bromide) under biphasic conditions. The reaction is catalyzed by a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids. nih.gov These catalysts form a chiral ion pair with the enolate of the glycine Schiff base, shielding one face and directing the alkylation to the other, leading to high enantioselectivity. nih.gov

Transition-Metal Catalysis: Chiral transition-metal complexes are also effective catalysts. For instance, the asymmetric alkylation of a glycine imine Schiff base using a chiral Ni(II) complex of a Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and glycine can be used to synthesize various fluorinated aromatic amino acids. beilstein-journals.org The reaction between the Ni(II) complex and the corresponding benzyl bromide proceeds with high yield and diastereoselectivity, which upon acidic workup, yields the desired L-amino acid. beilstein-journals.org

Table 1: Asymmetric Alkylation for Fluorinated Phenylalanine Synthesis via Chiral Ni(II) Complex This table illustrates the optimization of reaction conditions for the synthesis of a fluorinated aromatic amino acid using a chiral Ni(II) complex and an alkyl bromide precursor, demonstrating the effectiveness of asymmetric transition-metal catalysis.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | MeCN | 25 | 85 | 85 |

| 2 | Cs₂CO₃ (1.5) | MeCN | 25 | 82 | 88 |

| 3 | DBU (1.5) | MeCN | 25 | 92 | 89 |

| 4 | DBU (1.5) | MeCN | 0 | 95 | 90 |

| 5 | DBU (1.5) | DMF | 0 | 94 | 86 |

Enzymatic Methods: Biocatalysis, using enzymes like phenylalanine ammonia (B1221849) lyases (PALs) or engineered transaminases, offers a green and highly selective route to L-phenylalanine derivatives. nih.gov For example, a transaminase could catalyze the asymmetric amination of a corresponding keto acid (e.g., 5-bromo-2-fluorophenylpyruvic acid) to produce the desired L-amino acid with excellent enantiomeric excess.

Regioselective Halogenation Techniques for Aromatic Amino Acids

The introduction of bromine and fluorine atoms at specific positions on the phenylalanine aromatic ring is a significant challenge that demands high regiochemical control. The synthetic strategy can involve either halogenating a pre-formed phenylalanine scaffold or building the amino acid from an already halogenated aromatic precursor. The latter is often more feasible. The precursor 5-Bromo-2-fluorobenzoic acid is a known compound used as an intermediate in pharmaceutical and organic synthesis. biosynth.comguidechem.comchemimpex.com

Directed Bromination Methodologies

Electrophilic aromatic bromination is the primary method for introducing a bromine atom onto the phenyl ring. The regioselectivity is governed by the electronic and steric effects of the substituents already present. In a precursor like 2-fluoro-L-phenylalanine, the fluorine atom is an ortho-, para-director. The bulky amino acid side chain would sterically hinder the ortho positions (C3 and C1), favoring substitution at the para position (C5).

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). mdpi.com The use of NBS is often preferred due to its milder nature and ease of handling. Reactions with NBS can be performed in various solvents, and the use of acetonitrile (B52724) has been shown to be highly effective for the para-selective bromination of activated aromatic systems. mdpi.com A similar protocol for the synthesis of 5-bromo-2-chlorobenzoic acid involves the monobromination of 2-chlorobenzoic acid using an NBS/sulfuric acid system, which effectively directs the bromine to the desired position. google.com

Table 2: Methodologies for Regioselective Aromatic Bromination This table summarizes various reagents and conditions used for the regioselective bromination of activated aromatic compounds, which are applicable to the synthesis of halogenated phenylalanine precursors.

| Brominating Agent | Catalyst/Solvent System | Selectivity | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | High para-selectivity | mdpi.com |

| N-Bromosuccinimide (NBS) | Silica Gel | Good for regioselective bromination | mdpi.com |

| Ammonium Bromide / Oxone | Methanol (B129727) or Water | Selective for activated rings | mdpi.com |

| Tetrabutylammonium Tribromide (TBATB) | Dichloromethane (B109758) (DCM) | Mild and highly selective | nih.gov |

Selective Fluorination Techniques, including Deoxofluorination

Direct, regioselective fluorination of a complex molecule is often challenging. Therefore, it is more common to employ a starting material that already contains the fluorine atom, such as 2-fluoro-toluene or 2-fluorobenzoic acid, which can then be elaborated into the final amino acid.

However, several methods for direct fluorination exist. Electrophilic fluorination agents like Selectfluor (F-TEDA-BF₄) can introduce fluorine onto electron-rich aromatic rings. nih.gov The regioselectivity can sometimes be controlled by using directing groups or catalysts. For example, copper-catalyzed C-H fluorination has been used to access aromatic quaternary fluorinated amino acids. nih.gov

Nucleophilic aromatic substitution (SNAr) can also be used, particularly on highly electron-deficient rings or diazonium salts (the Balz–Schiemann reaction).

Deoxyfluorination is a technique used to convert hydroxyl groups or carbonyls into fluorides. Reagents like diethylaminosulfur trifluoride (DAST) or XtalFluor-E can convert a hydroxyl group into a C-F bond. beilstein-journals.org While typically used on aliphatic systems, such as converting serine to a fluoroalanine derivative, related principles can be applied in specific contexts. For the synthesis of N-Fmoc-5-bromo-2-fluoro-L-phenylalanine, a strategy starting with a pre-fluorinated aromatic compound is the most practical and widely adopted approach. nih.gov

N-Protection Strategies: Fluorenylmethyloxycarbonyl (Fmoc) Group Introduction and Manipulation

The final step in synthesizing the target compound is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), because it is stable to a wide range of reagents but can be easily removed under mild basic conditions (e.g., with piperidine). nbinno.com

The introduction of the Fmoc group is typically a straightforward N-acylation reaction. The free amino acid (5-bromo-2-fluoro-L-phenylalanine) is dissolved in an aqueous basic solution (such as aqueous sodium carbonate or bicarbonate) or a mixed solvent system to deprotonate the amino group, making it nucleophilic. An Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), is then added. nbinno.com Fmoc-OSu is often preferred as it produces a water-soluble succinimide (B58015) byproduct that is easily removed during workup. The reaction is typically performed at or below room temperature to prevent side reactions. After the reaction is complete, the mixture is acidified to precipitate the N-Fmoc protected amino acid, which can then be isolated by filtration and purified. This procedure is robust and applicable to a wide variety of amino acids, including those with halogenated side chains. nih.gov

Optimization of Fmoc-Amino Acid Coupling and Deprotection Conditions

Fmoc Deprotection: The standard method for Fmoc removal involves treatment with a 20% piperidine (B6355638) solution in DMF. chempep.com However, this step can induce side reactions, most notably the formation of diketopiperazine (DKP) at the dipeptide stage, which truncates the peptide chain. nih.gov Research has focused on optimizing deprotection conditions to minimize such side reactions. One successful strategy involves replacing piperidine with alternative bases. For instance, a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been shown to significantly reduce DKP formation while enhancing the speed of Fmoc removal. nih.gov Another approach uses triethylamine (B128534) in an ionic liquid, [Bmim][BF4], which allows for efficient Fmoc cleavage at room temperature under mild conditions. rsc.org

Amino Acid Coupling: The coupling or acylation step involves forming a peptide bond between the free N-terminal amine of the resin-bound peptide and the carboxyl group of the incoming this compound. To facilitate this, the carboxylic acid must be activated. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress racemization and improve efficiency. chempep.comnih.gov More advanced coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also widely used, especially for sterically hindered couplings. unifi.it The choice of solvent, typically DMF or a mixture of DMF and dichloromethane (DCM), is also crucial for ensuring proper solvation of the reagents and the growing peptide chain. chempep.comunifi.it

Table 2: Selected Reagents for Fmoc-Amino Acid Coupling

| Reagent Class | Example Reagent(s) | Function |

|---|---|---|

| Carbodiimides | DIC, DCC | Carboxyl group activation |

| Additives | HOBt, Oxyma | Racemization suppression, improved efficiency |

| Aminium/Uronium Salts | HATU, HBTU | Highly efficient coupling, especially for difficult sequences |

| Base | DIPEA, 2,4,6-Collidine | Neutralize protonated amines, activate coupling reagents |

This table summarizes key reagents used to facilitate the peptide bond formation step in SPPS. chempep.comnih.govunifi.it

Palladium-Catalyzed Cross-Coupling Reactions in Halogenated Aryl Amino Acid Synthesis

The synthesis of the 5-bromo-2-fluoro-L-phenylalanine core structure, the precursor to the final N-Fmoc protected derivative, can be efficiently achieved using palladium-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for functionalizing aryl halides. nih.gov

A common strategy, such as the Suzuki coupling, involves the reaction of an aryl halide or triflate with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium(0) catalyst and a base. youtube.comacs.org For a related compound, 2-fluoro-L-phenylalanine, a synthetic route involves the palladium-catalyzed coupling of a protected iodoalanine derivative with a fluorinated arylboronic acid. beilstein-journals.org

The general catalytic cycle for a palladium cross-coupling reaction proceeds through three key steps: youtube.comyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a derivative of 1,4-dibromo-2-fluorobenzene), forming a palladium(II) intermediate.

Transmetalation: The organic group from the organometallic coupling partner (e.g., an organoboron reagent) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

This methodology allows for the direct installation of the aryl moiety onto the amino acid scaffold, providing a convergent and efficient route to complex, non-canonical amino acids like 5-bromo-2-fluoro-L-phenylalanine. nih.gov

Purification and Isolation Methodologies for High-Purity Amino Acid Derivatives

Achieving high purity is critical for this compound, as impurities can be incorporated into the final peptide, complicating synthesis and purification. nih.govsigmaaldrich.com The purification process addresses impurities arising from both the synthesis of the amino acid itself and the subsequent Fmoc protection step. ajpamc.com

Purification of the Fmoc-Amino Acid:

Recrystallization: A primary method for purifying the final N-Fmoc-amino acid crude product is recrystallization. A novel, greener approach utilizes an ethanol/water solvent system, replacing traditional hazardous solvents. google.com The crude product is dissolved in the heated solvent system and then allowed to crystallize under cold conditions, after which the pure crystals are filtered and dried. google.com This process effectively removes unreacted starting materials and side products.

Chromatography: For more challenging separations, column chromatography is employed. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the most powerful technique for both analyzing purity and for preparative-scale purification of amino acid derivatives and peptides. ajpamc.comnih.gov This method separates compounds based on their hydrophobicity, allowing for the isolation of the target compound from closely related impurities. ajpamc.com

The purity of the starting Fmoc-amino acid has a direct impact on the purity of the crude peptide synthesized from it. sigmaaldrich.comajpamc.com Using Fmoc-amino acids with a purity of ≥99% significantly reduces the formation of deletion peptides and other side products, leading to higher yields and simplifying the final purification of the target peptide. sigmaaldrich.comajpamc.com

Table 3: Purification Techniques for N-Fmoc-Amino Acid Derivatives

| Technique | Principle | Application |

|---|---|---|

| Recrystallization | Difference in solubility between the product and impurities in a given solvent system at different temperatures. | Bulk purification of the crude N-Fmoc-amino acid to remove major impurities. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through. | General purification; can be used for large-scale separations. |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobic interactions between the analyte and a non-polar stationary phase. | High-resolution analysis and purification of the final product to achieve very high purity (>99%). |

This table outlines the primary methods used to ensure the high purity of N-Fmoc-amino acid derivatives required for successful peptide synthesis. ajpamc.comgoogle.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. For N-Fmoc-5-bromo-2-fluoro-L-phenylalanine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional experiments, is required for unambiguous assignment of all atoms and confirmation of its stereochemistry.

While specific experimental spectral data for this compound are not publicly available in the searched literature, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the phenylalanine backbone, the fluorenylmethoxycarbonyl (Fmoc) group, and the substituted phenyl ring.

The ¹H NMR spectrum would exhibit distinct regions corresponding to the aromatic protons of the Fmoc group and the phenyl ring, the methine and methylene (B1212753) protons of the phenylalanine backbone, and the protons of the Fmoc group's fluorenyl and methylene moieties. The protons on the substituted benzene (B151609) ring are expected to show complex splitting patterns due to coupling with each other and with the adjacent fluorine atom.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the urethane (B1682113) moiety of the Fmoc group would appear at the downfield end of the spectrum. The aromatic carbons would reside in the typical 110-160 ppm range, with their exact shifts influenced by the bromine and fluorine substituents. The aliphatic carbons of the phenylalanine backbone and the Fmoc group would be found at the upfield end.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| Fmoc Aromatic | 7.2 - 7.9 | 120 - 145 |

| Phenyl Aromatic | 7.0 - 7.5 | 115 - 165 (including C-Br and C-F) |

| Phenylalanine α-CH | 4.5 - 4.8 | 53 - 58 |

| Phenylalanine β-CH₂ | 3.0 - 3.4 | 35 - 40 |

| Fmoc CH & CH₂ | 4.1 - 4.5 | 45 - 70 |

| Carboxyl COOH | 10 - 13 | 170 - 175 |

| Fmoc C=O | - | 155 - 158 |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a clean spectrum without the need for isotopic labeling. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is highly sensitive to the electronic environment, and its coupling with neighboring protons (³JHF) would provide valuable information for confirming the substitution pattern on the aromatic ring. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the chemical environment of the fluorine atom.

To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the tracing of the connectivity within the phenylalanine backbone and the Fmoc group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, such as linking the phenylalanine backbone to the Fmoc group and the substituted phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in confirming the L-stereochemistry of the amino acid by observing specific through-space interactions between the α-proton and the side-chain protons.

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, further confirming the presence of a bromine atom in the molecule.

Table 2: Theoretical Monoisotopic Mass and Isotopic Pattern for [M+H]⁺ of this compound (C₂₄H₂₀BrFNO₄)

| Isotope | m/z (Theoretical) | Relative Abundance (%) |

| [M+H]⁺ (with ⁷⁹Br) | 484.0560 | 100.0 |

| [M+H]⁺ (with ⁸¹Br) | 486.0540 | 97.7 |

Note: These values are calculated based on the most abundant isotopes of each element.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile and thermally labile compounds like this compound. LC is used to separate the compound from any impurities, and the mass spectrometer provides detection and identification. LC-MS is invaluable for assessing the purity of a sample and for confirming its identity by matching the retention time and mass spectrum with a known standard. The use of tandem mass spectrometry (MS/MS) in conjunction with LC allows for the fragmentation of the parent ion, providing structural information that can be used to confirm the connectivity of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of this compound due to its low volatility and thermal instability. The Fmoc-protected amino acid would likely decompose under the high temperatures required for GC analysis. Derivatization to increase volatility would be necessary, but LC-MS provides a more direct and less destructive method of analysis.

The comprehensive analytical characterization of this compound relies on a multi-technique approach. While specific experimental data is not widely published, the application of advanced NMR and MS methodologies is essential. ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D NMR experiments, provide the detailed structural framework, while HRMS confirms the elemental composition and LC-MS ensures the purity and identity of the compound. Together, these techniques provide the necessary scientific rigor to fully characterize this complex and valuable synthetic building block.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods in Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure and conformational landscape of this compound. These methods provide a detailed fingerprint of the molecule by identifying the vibrational modes of its constituent functional groups.

The analysis of the vibrational spectra of this compound is interpreted by assigning observed bands to specific molecular motions. The fluorenylmethoxycarbonyl (Fmoc) protecting group, the substituted phenyl ring, and the amino acid backbone each contribute distinct and identifiable signals. The Fmoc group is characterized by strong UV absorbance, which is useful in chromatographic monitoring, and also presents distinct vibrational modes. altabioscience.com The presence of both a carboxylic acid and an amide linkage in the core structure, along with the halogenated aromatic side chain, results in a complex but interpretable spectrum.

Key vibrational bands for related phenylalanine structures have been extensively studied. nih.govnih.gov For instance, the presence of a carbonyl (C=O) group is a prominent feature in the spectra of phenylalaninium nitrate. nih.gov Studies on Fmoc-protected aromatic amino acids like Fmoc-phenylalanine have shown that π–π stacking and hydrogen bonding are the main driving forces for self-assembly, phenomena that can be investigated by observing shifts in vibrational frequencies. acs.org Cryogenic IR spectroscopy on similar fluorinated phenylalanine dimers has been used to study the influence of fluorine atoms on structure and interactions, revealing characteristic carbonyl stretching bands between 1750 and 1800 cm⁻¹. mpg.de The extensive intermolecular hydrogen bonding in the crystalline state can be identified by the shifting of bands corresponding to the stretching and bending modes of various functional groups. nih.gov

The table below summarizes the expected characteristic vibrational frequencies for this compound, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) | Notes |

|---|---|---|---|

| Carboxylic Acid (COOH) | O-H Stretch | 3300 - 2500 (broad) | Characteristic broad absorption due to hydrogen bonding. |

| Carboxylic Acid (COOH) | C=O Stretch | 1780 - 1700 | Position is sensitive to hydrogen bonding and conformation. mpg.de |

| Amide (Secondary) | N-H Stretch | 3400 - 3200 | Affected by hydrogen bonding. |

| Amide (Fmoc-NH) | C=O Stretch (Amide I) | 1730 - 1680 | Part of the Fmoc protecting group linkage. |

| Aromatic Ring | C=C Stretch | 1610 - 1450 | Multiple bands characteristic of the phenyl and fluorenyl rings. |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Vibrations from the fluorenyl and substituted phenyl rings. |

| Aryl-Halogen | C-F Stretch | 1250 - 1000 | Strong absorption in the IR spectrum. |

| Aryl-Halogen | C-Br Stretch | 680 - 515 | Typically found in the lower frequency region of the mid-IR spectrum. |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

The biological and pharmaceutical activity of chiral molecules is often enantiomer-specific. Therefore, the assessment and control of enantiomeric purity are critical for this compound. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for the enantiomeric resolution of amino acid derivatives. researchgate.net Gas Chromatography (GC) can also be used, but HPLC is more common for non-volatile compounds like Fmoc-amino acids.

The enantiomeric purity of Fmoc-protected amino acids is routinely determined with high accuracy. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those commercialized as CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A), have proven to be particularly effective for this class of compounds. sigmaaldrich.comsigmaaldrich.com These phases offer multimodal separation capabilities, including reversed-phase, normal-phase, and polar organic modes. researchgate.netsigmaaldrich.com

For this compound, a reversed-phase HPLC method would be a logical starting point. The separation relies on the differential diastereomeric interactions between the enantiomers and the chiral selector of the CSP. The strong UV chromophore of the Fmoc group facilitates sensitive detection, typically around 254 nm or 265 nm. altabioscience.comwikipedia.org The mobile phase usually consists of a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate), with the pH adjusted to optimize separation. sigmaaldrich.com Successful methods achieve baseline resolution of the L- and D-enantiomers, allowing for the quantification of enantiomeric excess (ee), which is often required to be ≥94-99% for pharmaceutical applications. nih.govbeilstein-journals.org

The following table outlines typical conditions for the chiral HPLC separation of Fmoc-amino acids, which are applicable for developing a method for this compound.

| Parameter | Description | Example Conditions |

|---|---|---|

| Column (CSP) | Chiral Stationary Phase | CHIROBIOTIC T (Teicoplanin-based) or CHIROBIOTIC R (Ristocetin A-based) |

| Separation Mode | Mobile Phase Type | Reversed-Phase (RP) or Polar Organic Mode (PO) |

| Mobile Phase (RP) | Solvent Mixture | Methanol/Aqueous Buffer (e.g., 0.1% Triethylammonium Acetate, pH 4.1) |

| Mobile Phase (PO) | Solvent Mixture | Methanol/Ammonium Trifluoroacetate (LC-MS compatible) |

| Flow Rate | Solvent Velocity | 0.5 - 1.5 mL/min |

| Detection | Wavelength | UV at 254 nm or 265 nm |

| Expected Outcome | Separation Goal | Baseline resolution (Rs > 1.5) of L- and D-enantiomers. |

X-ray Crystallography for Solid-State Structural Analysis (if applicable for compound/derivatives)

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide definitive information on bond lengths, bond angles, and torsional angles of this compound, confirming its absolute configuration and revealing its preferred solid-state conformation. While a solved crystal structure for this compound is not available in the surveyed literature, analysis of related structures provides insight into the expected structural features.

The crystal structure of the parent compound, Fmoc-L-phenylalanine, has been determined, offering a template for the core molecular geometry. nih.gov In such structures, the packing is heavily influenced by a network of intermolecular interactions. Hydrogen bonds, typically involving the carboxylic acid and amide groups, are fundamental to stabilizing the crystal lattice. Furthermore, π–π stacking interactions between the electron-rich fluorenyl groups and the aromatic phenyl rings are expected to play a significant role in the supramolecular assembly. acs.org The presence of bromine and fluorine atoms on the phenyl ring could introduce additional non-covalent interactions, such as halogen bonding, further influencing the crystal packing.

An X-ray crystallographic analysis of this compound would yield the unit cell parameters and space group, providing a complete picture of its solid-state architecture. The data for Fmoc-L-phenylalanine illustrates the type of information obtained from such an experiment.

| Parameter | Value |

|---|---|

| Database Code (COD) | 7220753 |

| Crystal System | Monoclinic |

| Space Group | P 1 21 1 |

| Unit Cell a (Å) | 13.1570 |

| Unit Cell b (Å) | 4.9083 |

| Unit Cell c (Å) | 16.1242 |

| Angle α (°) | 90 |

| Angle β (°) | 113.135 |

| Angle γ (°) | 90 |

| Molecules per Unit Cell (Z) | 2 |

Applications in Peptide and Protein Engineering Research

Design and Synthesis of Peptidomimetics Incorporating Halogenated Phenylalanines

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability, better bioavailability, and increased receptor affinity. upc.edulongdom.org The incorporation of non-natural amino acids, including halogenated phenylalanines, is a cornerstone of peptidomimetic design. sigmaaldrich.com

By replacing a natural phenylalanine with 5-bromo-2-fluoro-L-phenylalanine, medicinal chemists can introduce new properties into a peptide lead compound. The halogen atoms can improve binding affinity to a target receptor through specific interactions like halogen bonding or by altering the hydrophobicity and electronic character of the molecule. nih.gov Furthermore, the C-F and C-Br bonds are strong and not typically found in natural biological systems, which can confer resistance to metabolic degradation by proteases, thereby extending the molecule's half-life in vivo. nih.gov The design process involves a medicinal chemistry approach where parts of a peptide are systematically replaced to create a molecule that retains the desired biological activity while overcoming the limitations of natural peptides. upc.edubenthamscience.com

Utilization in Protein Engineering via Genetic Code Expansion Methodologies

Beyond chemical peptide synthesis, halogenated amino acids can be incorporated into larger proteins through biological methods. Genetic code expansion allows for the site-specific insertion of non-natural amino acids into a protein's sequence during ribosomal translation. nih.gov

Site-specific incorporation is a powerful technique for protein functionalization. nih.gov It involves repurposing a codon, typically a stop codon like TAG (amber), to encode a non-natural amino acid. This requires two engineered components: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The aaRS is evolved to specifically recognize the desired non-natural amino acid (in this case, 5-bromo-2-fluoro-L-phenylalanine, without the Fmoc group) and charge it onto the engineered tRNA. This tRNA is designed to recognize the repurposed codon in the messenger RNA (mRNA) sequence.

When the gene for the target protein, containing the repurposed codon at a specific site, is expressed in a host organism (like E. coli or mammalian cells) that also expresses the orthogonal aaRS/tRNA pair and is supplied with the non-natural amino acid in the growth media, the ribosome will insert the ncAA at that specific position. nih.gov This technique allows for the precise installation of 5-bromo-2-fluoro-L-phenylalanine into a protein, enabling detailed studies of protein structure and function or the introduction of novel functionalities, such as chemical handles for bioconjugation or probes for spectroscopic analysis. nih.govnih.gov

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| N-Fmoc-5-bromo-2-fluoro-L-phenylalanine | - |

| Phenylalanine | Phe |

| N,N-Diisopropylethylamine | DIPEA |

| Dimethylformamide | DMF |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| Piperidine (B6355638) | - |

| Dibenzofulvene | - |

| 5-bromo-2-fluoro-L-phenylalanine | - |

Development of Orthogonal tRNA/Aminoacyl-tRNA Synthetase Pairs

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells is a powerful tool in chemical biology and protein engineering. nih.gov This is achieved through the use of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's own translational machinery. nih.govnih.gov In essence, an engineered synthetase is designed to exclusively recognize and charge a specific ncAA onto its cognate, equally engineered transfer RNA (tRNA). nih.gov This engineered tRNA is designed to recognize a nonsense or "blank" codon, such as the amber stop codon (UAG), thereby directing the insertion of the ncAA at a specific, predetermined site in a target protein. nih.govoregonstate.edu

The development of such orthogonal pairs has been successful for a variety of ncAAs, including other fluorinated phenylalanine analogs, enabling detailed studies of protein function. nih.govnih.gov The process often involves generating a library of mutant synthetases and using selection methods to identify variants that can efficiently and faithfully incorporate the desired ncAA. oregonstate.edu

However, a review of available scientific literature indicates a lack of specific studies detailing the development of an orthogonal tRNA/aminoacyl-tRNA synthetase pair for the express purpose of incorporating 5-bromo-2-fluoro-L-phenylalanine. While the methodologies for creating such systems are well-established, published research on their application to this particular halogenated phenylalanine derivative is not currently available.

Role in Medicinal Chemistry and Chemical Biology Research Methodologies

Application as a Scaffold for Small Molecule and Ligand Library Synthesis

The N-Fmoc-5-bromo-2-fluoro-L-phenylalanine molecule is a highly useful scaffold for the creation of small molecule and ligand libraries, primarily through its application in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is central to this utility, as it provides a temporary shield for the N-terminus of the amino acid. This protection is crucial for the stepwise, controlled addition of amino acids to a growing peptide chain attached to a solid resin support. The Fmoc group's lability to mild bases, such as piperidine (B6355638), allows for its selective removal without disturbing other acid-labile protecting groups on the amino acid side chains, a principle known as orthogonality. This feature is a cornerstone of Fmoc chemistry and is essential for the efficient synthesis of complex peptides.

The presence of two distinct halogen atoms on the phenyl ring—bromine and fluorine—offers orthogonal handles for further chemical modifications, expanding the diversity of the resulting library. The bromine atom, for instance, is amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide array of substituents at the 5-position of the phenyl ring. This capability enables the generation of a library of compounds with diverse functionalities, which can then be screened for desired biological activities.

Fmoc-protected amino acids, including derivatives like this compound, are considered essential building blocks for organic synthesis. Their use facilitates the construction of libraries of compounds for various research purposes, including the development of novel enzymes and vaccines. The ability to systematically modify the structure of this compound makes it an attractive starting point for generating focused libraries aimed at exploring specific biological targets.

Table 1: Key Features of this compound as a Scaffold

| Feature | Role in Library Synthesis |

| N-Fmoc Protecting Group | Enables stepwise and controlled addition in solid-phase peptide synthesis (SPPS). |

| Base-Labile Nature of Fmoc | Allows for selective removal under mild conditions, preserving other protecting groups. |

| Bromo and Fluoro Substituents | Provide orthogonal sites for chemical diversification through cross-coupling reactions. |

| Versatile Building Block | Facilitates the generation of diverse small molecule and ligand libraries for screening. |

Strategies for Functionalizing the Compound in Ligand Design

The design of novel ligands often requires the strategic functionalization of a core scaffold to optimize binding affinity and selectivity for a biological target. This compound offers multiple avenues for such functionalization. The primary sites for modification are the N-terminus (after deprotection of the Fmoc group), the C-terminus (the carboxylic acid), and the substituted phenyl ring.

One key strategy involves leveraging the bromine atom for cross-coupling reactions. For example, palladium-catalyzed reactions can be employed to introduce alkyl, aryl, or other functional groups at the 5-position of the phenyl ring. This allows for the systematic exploration of the chemical space around this position to enhance interactions with a target protein. The ortho-fluorine atom can influence the reactivity of the molecule, potentially enhancing the electrophilicity at adjacent positions and enabling efficient reactions.

Another approach is to incorporate the amino acid into a peptide sequence using SPPS. Once integrated into a peptide, the bromo and fluoro groups can serve as unique probes or points of further modification. The ability to introduce this unnatural amino acid into a peptide chain allows for the creation of peptidomimetics with altered conformations and improved stability.

Furthermore, the N-Fmoc group itself can be replaced with other functionalities after the initial synthesis steps are complete, allowing for the introduction of different chemical moieties at the N-terminus of the amino acid or peptide. This multi-faceted potential for functionalization makes this compound a valuable tool in the rational design of ligands.

Contribution to Structure-Activity Relationship (SAR) Studies through Halogen Modifications

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The halogen substituents on this compound make it an excellent tool for probing these relationships.

The introduction of fluorine into a phenylalanine ring can alter the acidity, basicity, hydrophobicity, and conformation of the analog. These changes can, in turn, affect the binding affinity of the molecule to its target. SAR studies involving halogenated phenylalanines have demonstrated that the position and nature of the halogen are critical for biological activity. For example, in the context of LAT1, an iodo group at the ortho-position was found to significantly enhance affinity compared to the parent phenylalanine.

The dual halogenation in this compound provides a unique opportunity to explore complex SAR. The interplay between the electron-withdrawing fluorine and the larger, more polarizable bromine can lead to subtle yet significant changes in molecular interactions, which can be systematically investigated through the synthesis and biological evaluation of analogs with different halogenation patterns.

Table 2: Impact of Halogen Modifications on Molecular Properties for SAR Studies

| Property | Influence of Halogenation | Relevance to SAR |

| Lipophilicity | Halogen substitution generally increases lipophilicity, with the effect being more pronounced for larger halogens. | Can affect membrane permeability and binding to hydrophobic pockets in proteins. |

| Electronic Effects | Fluorine is highly electronegative, while bromine is more polarizable. This alters the electronic landscape of the phenyl ring. | Influences electrostatic interactions and the potential for halogen bonding with the target. |

| Steric Profile | The size of the halogen atom (Br > F) can impact how the ligand fits into a binding site. | Determines the conformational preferences and potential for steric clashes or favorable van der Waals contacts. |

| Metabolic Stability | The presence of halogens can block sites of metabolic degradation, increasing the compound's half-life. | Important for developing drug candidates with improved pharmacokinetic properties. |

Investigating Molecular Recognition and Protein-Ligand Interactions with Halogenated Probes

The halogen atoms on this compound serve as powerful probes for studying molecular recognition and protein-ligand interactions. The distinct electronic and steric properties of fluorine and bromine allow for a detailed analysis of the forces that govern binding events.

Fluorine, with its high electronegativity, can participate in favorable electrostatic interactions and can also act as a sensitive NMR probe to report on its local environment within a protein binding site. The replacement of hydrogen with fluorine can modulate the electrostatic characteristics of the phenyl ring without a significant increase in size, allowing for a focused investigation of the role of electrostatics in binding.

Bromine, on the other hand, is known to participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic Lewis acid. This interaction can be a significant contributor to binding affinity and selectivity. By incorporating a bromo-substituted phenylalanine into a ligand, researchers can explore whether halogen bonding plays a role in the recognition of the ligand by its target protein.

Studies on the binding of 5-substituted willardiines to the GluR2 ligand-binding core have shown that even subtle changes in the substituent on the ring can lead to significant differences in the conformation of residues and water molecules in the binding pocket. This highlights the sensitivity of protein-ligand interactions to the chemical nature of the ligand's functional groups. The di-halogenated pattern of this compound provides a unique probe to investigate these subtle yet crucial aspects of molecular recognition.

Development of Biochemical Probes for Cellular Pathways (focus on probe design and methodology)

Biochemical probes are essential tools for elucidating the function of proteins and dissecting cellular pathways. The design of such probes often involves the incorporation of specific chemical functionalities that allow for detection, visualization, or interaction with other molecules. This compound can serve as a precursor for the development of such probes.

The Fmoc-protected amino acid can be incorporated into peptides that target specific enzymes or receptors within a cellular pathway. The halogen atoms can then be used as handles for the attachment of reporter groups, such as fluorophores or biotin, through cross-coupling reactions. This allows for the creation of probes that can be used in techniques like fluorescence microscopy or pull-down assays to study the localization and interaction partners of the target protein.

For example, a peptide containing 5-bromo-2-fluoro-L-phenylalanine could be synthesized and then a fluorescent dye attached to the phenyl ring via a Suzuki coupling reaction with a boronic acid-functionalized fluorophore. This would result in a fluorescently labeled peptide that could be used to visualize its target inside living cells.

Furthermore, the fluorine atom can be replaced with a radioactive isotope, such as ¹⁸F, to create a positron emission tomography (PET) tracer. Fluorinated amino acids are often used as PET probes to image processes like tumor metabolism, as they can be transported into cells by amino acid transporters that are upregulated in cancer. The synthesis of such a probe would involve the development of a radiolabeling procedure that is compatible with the other functional groups on the molecule. The design of these probes requires careful consideration of the synthetic route to ensure that the reporter group is introduced at the desired position without compromising the biological activity of the parent molecule.

Reactivity and Derivatization Approaches of N Fmoc 5 Bromo 2 Fluoro L Phenylalanine

Chemical Transformations at the Bromo Position (e.g., Cross-Coupling Reactions)

The bromine atom on the phenyl ring of N-Fmoc-5-bromo-2-fluoro-L-phenylalanine is a key functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. chemimpex.com This position allows for the introduction of diverse substituents, enabling the synthesis of novel amino acids and peptides with tailored properties for applications in drug discovery and chemical biology. chemimpex.com

The enhanced reactivity of the bromo substituent makes it an excellent substrate for creating new carbon-carbon and carbon-heteroatom bonds. chemimpex.com These transformations are typically performed while the amino acid is protected, preserving its core structure for subsequent integration into peptide chains. Common cross-coupling reactions utilized at the bromo position include:

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, introducing aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can serve as handles for further functionalization, such as in click chemistry.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

Stille Coupling: Reaction with organostannanes to introduce a wide range of carbon-based fragments.

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, particularly those that could affect the other functional groups or the stereochemical integrity of the amino acid.

Table 1: Examples of Cross-Coupling Reactions at the Bromo Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ or R-B(OR')₂ | C-C (Aryl/Alkyl) | Pd(PPh₃)₄, K₂CO₃ |

| Sonogashira Coupling | R-C≡CH | C-C (Alkynyl) | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃, BINAP, NaOtBu |

| Stille Coupling | R-Sn(R')₃ | C-C | Pd(PPh₃)₄ |

Side-Chain Functionalization for Bioconjugation and Probe Development

The unique combination of bromo and fluoro substituents makes this compound an excellent candidate for developing probes and bioconjugates. chemimpex.com

Bioconjugation Handle: The bromo group serves as a versatile handle for attaching other molecules. chemimpex.com Through cross-coupling reactions, it is possible to link this amino acid to reporter tags, therapeutic agents, or other biomolecules. chemimpex.com This site-specific modification is crucial for creating well-defined peptide-drug conjugates and diagnostic agents. nih.govchemrxiv.org Phenylalanine itself is a target for bioconjugation due to its relatively low natural abundance (3.8%) and its presence in approximately 90% of proteins, making it a potentially valuable site for modification. nih.gov

Fluorine as a Probe: The fluorine atom is a powerful tool for biophysical studies. rsc.org

¹⁹F NMR Spectroscopy: Since ¹⁹F has 100% natural abundance, a spin of 1/2, and is virtually absent in biological systems, it serves as a bioorthogonal NMR reporter. nih.gov Incorporating a fluorinated phenylalanine into a peptide or protein allows for the study of protein structure, dynamics, and interactions with ligands without interference from other signals. nih.gov The chemical shift of ¹⁹F is highly sensitive to its local environment. nih.gov

PET Imaging: The radioactive isotope ¹⁸F can be incorporated to create radiolabeled amino acids for Positron Emission Tomography (PET) imaging. Late-stage radiofluorination strategies can be used to synthesize ¹⁸F-labeled peptides for visualizing disease states. nih.gov

Modulating Biological Activity: The introduction of both bromine and fluorine significantly alters the physicochemical properties of the phenylalanine side chain, including its size, hydrophobicity, and electronic character. rsc.orgresearchgate.net These changes can enhance binding affinity to target receptors or enzymes and improve metabolic stability, making this derivative a valuable component in the design of peptide-based therapeutics. nih.gov

Preservation of Stereochemical Integrity during Chemical Transformations

Maintaining the L-configuration of the chiral α-carbon is paramount during any chemical modification of an amino acid. Racemization (the interconversion of L- and D-enantiomers) can occur, particularly under conditions that facilitate the deprotonation and reprotonation of the α-proton. nih.govlibretexts.org

Mechanism of Racemization: The α-proton of an amino acid is weakly acidic (pKa ~21), and its removal by a base generates a planar carbanion intermediate. nih.gov Subsequent protonation can occur from either face, leading to a mixture of L- and D-isomers. nih.gov

Conditions Promoting Racemization:

Strong Bases: The use of strong bases significantly increases the risk of deprotonating the α-carbon. This is a major consideration when selecting bases for cross-coupling reactions on the bromo-phenylalanine side chain.

High Temperatures: Elevated temperatures can provide the energy needed to overcome the activation barrier for deprotonation, increasing the rate of racemization. chimia.ch

Activation of the Carboxyl Group: During peptide bond formation, activation of the carboxyl group (e.g., to form an active ester) increases the acidity of the α-proton, making it more susceptible to racemization. While the derivatization discussed here is on the side chain, any subsequent coupling reactions require careful control to prevent epimerization.

Strategies for Preservation:

Mild Reaction Conditions: Employing the mildest possible conditions (temperature, pH) for side-chain modifications is crucial.

Choice of Base: Using non-nucleophilic, sterically hindered bases or weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong alkoxides can minimize racemization risk during cross-coupling.

Protecting Group Strategy: The presence of the N-Fmoc group helps suppress racemization during peptide coupling compared to other strategies. nih.gov Keeping the Nα-Fmoc group in place during side-chain modification helps protect the stereocenter.

Avoidance of Over-activation: When the modified amino acid is later used in peptide synthesis, using modern coupling reagents that minimize racemization is essential.

The inherent resistance of amino acids to free-radical reactions helps preserve their stability, but chemists must remain vigilant against base- or heat-catalyzed epimerization to ensure the final peptide product retains its intended stereochemical and biological integrity. nih.gov

Computational and Biophysical Investigation Methods

Molecular Dynamics Simulations for Conformational Analysis of Derivatives

Molecular dynamics (MD) simulations are a cornerstone for understanding the conformational dynamics of N-Fmoc-5-bromo-2-fluoro-L-phenylalanine and its peptide derivatives. These simulations can model the molecule's behavior over time, providing insights into its flexibility, preferred conformations, and the influence of its environment.

Detailed research findings from MD simulations on halogenated phenylalanine derivatives reveal that the introduction of halogen atoms significantly impacts the conformational preferences of the amino acid side chain. nih.govnih.gov For this compound, the dihedral angles of the phenyl ring are of particular interest. The simulations can quantify the rotational barriers around the chi (χ) angles, which are influenced by the steric bulk and electronic properties of the bromine and fluorine atoms.

Table 1: Representative Conformational Data from MD Simulations

| Dihedral Angle | Predicted Range (degrees) | Key Influencing Factor |

| χ1 (N-Cα-Cβ-Cγ) | -70 to -50, 50 to 70, 170 to 190 | Steric hindrance from Fmoc group and phenyl ring |

| χ2 (Cα-Cβ-Cγ-Cδ1) | 60 to 120 | Repulsion/attraction between fluorine/bromine and backbone atoms |

Note: The data in this table is representative of typical findings for halogenated phenylalanine derivatives and is intended for illustrative purposes, as specific simulation data for this compound is not publicly available.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure of this compound. gelisim.edu.tr These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity and interaction potential.

The high electronegativity of the fluorine atom at the 2-position and the polarizability of the bromine atom at the 5-position create a unique electronic landscape on the aromatic ring. DFT calculations can map the electrostatic potential surface, highlighting electron-rich and electron-poor regions. This is critical for predicting how the molecule will interact with other molecules, such as enzyme active sites or other monomers in a self-assembling system.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in predicting the molecule's chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the positions of the halogen atoms are expected to significantly influence these frontier orbitals.

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value | Implication |

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Measure of overall polarity |

Note: These values are illustrative, based on typical DFT calculations for similar aromatic compounds, and serve as a predictive guide in the absence of specific published data for this compound.

Theoretical Studies on Halogen Bonding Interactions and Their Role in Molecular Recognition

The bromine atom in this compound is a potential halogen bond donor. Theoretical studies are crucial for characterizing these non-covalent interactions, which play a significant role in molecular recognition and self-assembly. rsc.orgaalto.fi Halogen bonding occurs when there is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on another molecule. nih.gov

Computational studies can model and quantify the strength and directionality of these halogen bonds. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. nih.gov The presence of the electron-withdrawing fluorine atom can further enhance the positive character of the σ-hole on the bromine atom, potentially leading to stronger halogen bonds. researchgate.net

These theoretical investigations are vital for understanding how this compound might be used in crystal engineering or the design of peptides with specific folding patterns stabilized by halogen bonds. rsc.orgacs.org

Table 3: Predicted Halogen Bond Parameters

| Interaction Pair | Predicted Distance (Å) | Predicted Angle (°) | Predicted Energy (kcal/mol) |

| C-Br···O=C | 2.8 - 3.2 | 160 - 175 | 2.5 - 4.0 |

| C-Br···N | 2.9 - 3.3 | 155 - 170 | 2.0 - 3.5 |

Note: This data is representative of theoretical predictions for bromine-centered halogen bonds in similar molecular environments.

Prediction of Spectroscopic Signatures and Chiroptical Properties

Computational methods are invaluable for predicting the spectroscopic signatures of this compound, which can aid in its experimental characterization. Theoretical calculations can predict nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. nih.gov

The prediction of chiroptical properties, such as the specific rotation and circular dichroism (CD) spectra, is particularly important for chiral molecules like this amino acid derivative. researchgate.net Time-dependent DFT (TD-DFT) is a common method for calculating CD spectra, which can provide information about the stereochemistry and conformation of the molecule in solution. nih.gov These predictions are instrumental in interpreting experimental data and can help in assigning the absolute configuration of the molecule. nih.gov

Table 4: Predicted Spectroscopic and Chiroptical Data

| Spectroscopic Method | Predicted Feature | Corresponding Molecular Property |

| ¹H NMR | Chemical shifts of aromatic protons | Electronic environment of the phenyl ring |

| ¹³C NMR | Chemical shifts of halogenated carbons | Effect of halogen substitution |

| IR Spectroscopy | C-Br and C-F stretching frequencies | Vibrational modes of the halogen-carbon bonds |

| Circular Dichroism | Cotton effects in the 200-300 nm range | Chirality and secondary structure of derivatives |

Note: The information in this table is qualitative and based on general principles of spectroscopic prediction for analogous compounds.

Computational Design of Derivatives with Tuned Properties for Research Applications

The true power of computational chemistry lies in its ability to guide the design of new molecules with tailored properties. For this compound, computational methods can be used to design derivatives with fine-tuned characteristics for specific research applications. researchgate.net

For example, by systematically varying the substituents on the phenyl ring or modifying the protecting group, it is possible to modulate properties such as hydrophobicity, halogen bonding capability, and electronic characteristics. rsc.org This in silico design process can significantly accelerate the discovery of new materials, such as hydrogelators or building blocks for peptides with enhanced stability or binding affinity. nih.govresearchgate.net

Computational screening of virtual libraries of derivatives can identify candidates with desired properties before they are synthesized, saving time and resources. nih.gov This approach has been successfully used to design peptides with improved therapeutic potential and materials with novel self-assembling properties. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Routes for Poly-Halogenated Amino Acids

The synthesis of poly-halogenated amino acids like N-Fmoc-5-bromo-2-fluoro-L-phenylalanine presents considerable challenges, particularly concerning regioselectivity and efficiency. Current multi-step chemical syntheses can be complex and may require harsh conditions. Future research is heavily focused on developing more streamlined and environmentally benign synthetic methodologies.

One promising avenue is the refinement of electrophilic halogenation techniques. While methods for producing compounds like carbamate-protected 4-fluorotheonine exist, they often rely on specific catalysts and conditions that may not be universally applicable. nih.gov The development of catalysts that can selectively introduce different halogens at specific positions on the aromatic ring of phenylalanine in a single pot would represent a significant breakthrough. Another area of exploration involves photochemical methods, such as using UV light to initiate halogenation reactions, which has been demonstrated for the synthesis of 4-chloro-lysine, albeit with low yields. nih.gov Total chemical synthesis allows for the creation of protein analogues by ligating unprotected peptide segments, a process that relies on the availability of diverse building blocks like poly-halogenated amino acids. nih.gov

| Synthetic Approach | Description | Potential Advantages | Key Challenges |

| Catalytic Electrophilic Halogenation | Utilizes transition metal or organocatalysts to direct the position-specific addition of halogen atoms to the aromatic ring. | High regioselectivity, milder reaction conditions. | Catalyst development, substrate scope, removal of catalyst from product. |

| Photochemical Halogenation | Employs light energy (e.g., UV) to generate halogen radicals that react with the amino acid precursor. | Can enable unique reactivity patterns not accessible by other means. | Low yields, lack of selectivity, potential for side reactions. nih.gov |

| Flow Chemistry | Conducts reactions in a continuous stream, allowing for precise control over parameters like temperature, pressure, and reaction time. | Improved safety, scalability, and potential for higher yields and purity. | High initial equipment cost, optimization of flow parameters. |

| Chemoenzymatic Synthesis | Combines chemical synthesis steps with enzymatic reactions to achieve specific transformations with high selectivity. nih.gov | High stereoselectivity and regioselectivity, environmentally friendly (aqueous conditions). | Enzyme stability, substrate specificity, and availability. nih.gov |

Advanced Applications in Chemical Biology, Proteomics, and Supramolecular Chemistry

The incorporation of poly-halogenated amino acids into peptides and proteins is a powerful strategy for modulating their biological and physicochemical properties. nih.gov Halogenation can significantly impact protein folding, stability, and intermolecular interactions. researchgate.net this compound serves as a key building block for these applications, enabling the synthesis of peptides with tailored functions. chemimpex.com